molecular formula C28H24N2O6 B14101835 N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B14101835
M. Wt: 484.5 g/mol
InChI Key: GJHPGVQXIKAGLQ-UHFFFAOYSA-N
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Description

N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a complex organic compound that features both indole and chromone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multi-step organic reactions. The process might start with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chromone Synthesis: The chromone moiety can be synthesized via the Kostanecki acylation, which involves the reaction of an o-hydroxyacetophenone with an acid anhydride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the indole and chromone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl group in the chromone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and chromone moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide would depend on its specific interactions with molecular targets. The indole and chromone moieties are known to interact with various enzymes and receptors, potentially modulating their activity.

    Molecular Targets: Enzymes, receptors, and other proteins that interact with indole and chromone moieties.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-hydroxybenzamide: Lacks the chromone moiety.

    N-(2-(6-hydroxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide: Hydroxyl group instead of methoxy on the indole moiety.

    N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-hydroxy-4-oxo-4H-chromen-3-yl)oxy)benzamide: Hydroxyl group instead of methoxy on the chromone moiety.

Uniqueness

The unique combination of indole and chromone moieties in N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide

InChI

InChI=1S/C28H24N2O6/c1-33-20-7-9-22-18(15-30-24(22)13-20)11-12-29-28(32)17-3-5-19(6-4-17)36-26-16-35-25-14-21(34-2)8-10-23(25)27(26)31/h3-10,13-16,30H,11-12H2,1-2H3,(H,29,32)

InChI Key

GJHPGVQXIKAGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=COC5=C(C4=O)C=CC(=C5)OC

Origin of Product

United States

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